molecular formula C17H13ClN2O3S B2666109 N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034341-26-7

N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2666109
CAS RN: 2034341-26-7
M. Wt: 360.81
InChI Key: UEGYXTUGGVIBBC-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a chemical compound that has been gaining significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is involved in various synthetic processes and chemical reactions. For instance, a novel synthetic approach utilizing similar compounds in the formation of di- and mono-oxalamides was developed, highlighting the compound's utility in creating diverse chemical structures (Mamedov et al., 2016). Additionally, the compound's furan and thiophene components are significant in reactions producing conjugated dienes, which are crucial in various synthetic applications (Wenkert, Leftin, & Michelotti, 1984).

Applications in Biological Studies

In biological contexts, derivatives similar to N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide have been synthesized for potential use in anti-inflammatory and antibacterial agents. A study demonstrated that some compounds with similar structural elements showed potent antibacterial activity and in vivo anti-inflammatory effects, highlighting the compound's potential in medicinal chemistry (Ravula et al., 2016).

Material Science and Photovoltaics

Compounds containing furan and thiophene units, similar to N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide, are significant in material science, particularly in the development of photovoltaic materials. A study found that phenothiazine derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, suggesting potential applications in dye-sensitized solar cells (Kim et al., 2011).

Catalysis

In the field of catalysis, derivatives of oxalamides, which are structurally related to N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide, enhance the catalytic activity in copper-catalyzed coupling reactions. This highlights the compound's potential role in facilitating efficient chemical transformations (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGYXTUGGVIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

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